Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-azobis[N-[[4-(diethylamino)phenyl]methylene]-: is a complex organic compound with the molecular formula C34H38N6 and a molecular weight of 530.72 g/mol This compound is characterized by its azo linkage, which connects two benzenamine moieties through a nitrogen-nitrogen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-azobis[N-[[4-(diethylamino)phenyl]methylene]- typically involves the following steps:
Formation of the Azo Linkage: The azo linkage is formed through a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts. These salts are then coupled with another aniline derivative to form the azo compound.
Introduction of Diethylamino Groups: The diethylamino groups are introduced through a nucleophilic substitution reaction, where the hydrogen atoms on the aniline rings are replaced by diethylamino groups using diethylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, where the reactants are mixed in a single batch and allowed to react under controlled conditions.
Continuous Flow Reactors: Used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed, allowing for efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-azobis[N-[[4-(diethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can break the azo linkage, forming amines.
Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products
Oxidation Products: Nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Compounds with substituted diethylamino groups.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-azobis[N-[[4-(diethylamino)phenyl]methylene]- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-azobis[N-[[4-(diethylamino)phenyl]methylene]- involves its interaction with molecular targets through its azo linkage and diethylamino groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components, affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Similar structure but with dimethylamino groups instead of diethylamino groups.
Benzenamine, 4,4’-methylenebis-: Lacks the azo linkage and diethylamino groups.
Eigenschaften
CAS-Nummer |
71767-17-4 |
---|---|
Molekularformel |
C34H38N6 |
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
4-[[4-[[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]diazenyl]phenyl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C34H38N6/c1-5-39(6-2)33-21-9-27(10-22-33)25-35-29-13-17-31(18-14-29)37-38-32-19-15-30(16-20-32)36-26-28-11-23-34(24-12-28)40(7-3)8-4/h9-26H,5-8H2,1-4H3 |
InChI-Schlüssel |
YTWOOKYCDQBWNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.